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5-Hydroxymethyluridine - 30414-00-7

5-Hydroxymethyluridine

Catalog Number: EVT-306551
CAS Number: 30414-00-7
Molecular Formula: C10H14N2O7
Molecular Weight: 274.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-Hydroxymethyluridine is a pyrimidine nucleoside.
5-Hydroxymethyluridine is a natural product found in Serratia plymuthica with data available.
Overview

5-Hydroxymethyluridine is a modified nucleoside derived from uridine, featuring a hydroxymethyl group at the 5-position of the uracil base. This compound has garnered attention due to its potential roles in biological processes and its applications in RNA research. It is recognized as an oxidative derivative of thymidine, formed by the action of ten-eleven translocation proteins, which are involved in DNA demethylation processes.

Source

5-Hydroxymethyluridine can be synthesized through various chemical methods or can be found as a product of enzymatic reactions involving thymine. It has been identified in mammalian genomic DNA, suggesting a biological relevance that is still being explored .

Classification

5-Hydroxymethyluridine belongs to the class of nucleosides and is categorized under modified ribonucleosides. Its classification is significant in the context of RNA biology, particularly concerning epigenetic modifications and RNA stability.

Synthesis Analysis

Methods

The synthesis of 5-hydroxymethyluridine typically involves several key steps:

  1. Starting Material: The synthesis often begins with uridine or its derivatives.
  2. Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through various methods, including the use of TET enzymes or chemical reagents like silver nitrate and TBDMS chloride.
  3. Phosphoramidite Formation: A common approach involves converting 5-hydroxymethyluridine into a phosphoramidite form, which can then be utilized for solid-phase synthesis of RNA .

Technical Details

For instance, one synthetic route reported involves:

  • Silylation of 5-hydroxymethyluridine using TBDMS chloride and silver nitrate, yielding a protected derivative.
  • Subsequent phosphitylation with CEP chloride in the presence of N,N-diisopropylethylamine to form the phosphoramidite .
Molecular Structure Analysis

Structure

The molecular structure of 5-hydroxymethyluridine consists of a ribose sugar linked to a uracil base, with a hydroxymethyl group attached at the 5-position. The chemical formula is C12H16N2O8C_{12}H_{16}N_2O_8, and its molecular weight is approximately 316.93 g/mol.

Data

  • Chemical Formula: C12H16N2O8C_{12}H_{16}N_2O_8
  • Molecular Weight: 316.93 g/mol
  • NMR Data: Characteristic shifts observed include signals corresponding to the hydroxymethyl group and ribose protons .
Chemical Reactions Analysis

Reactions

5-Hydroxymethyluridine participates in various chemical reactions, primarily involving:

  • Acetylation: The hydroxymethyl group can undergo acetylation to yield derivatives useful for further modifications.
  • Phosphorylation: Conversion into phosphoramidites allows for incorporation into RNA sequences via solid-phase synthesis.

Technical Details

For example, acetylation can be performed using trifluoroacetic acid in acetic acid under reflux conditions, yielding monoacetylated products that can be purified through chromatography .

Mechanism of Action

Process

The mechanism by which 5-hydroxymethyluridine functions biologically is still under investigation. It is believed to play a role in RNA stability and processing, potentially influencing gene expression through epigenetic modifications.

Data

Research indicates that 5-hydroxymethyluridine may be involved in regulating RNA interactions with proteins that recognize modified bases, impacting cellular processes such as transcription and translation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The hydroxymethyl group makes it susceptible to further chemical modifications such as oxidation or substitution reactions.

Relevant Data

The compound's melting point and specific optical rotation values are crucial for characterizing its purity and identity during synthesis .

Applications

Scientific Uses

5-Hydroxymethyluridine has several applications in scientific research:

  • RNA Modification Studies: It serves as a tool for studying RNA modifications and their effects on gene regulation.
  • High-throughput Sequencing: Modified RNAs containing 5-hydroxymethyluridine are used as probes for high-throughput sequencing methods to identify RNA modifications in biological samples.
  • Enzyme Interaction Studies: It is utilized to investigate the interactions between modified RNA and proteins involved in RNA processing and modification pathways .
Introduction to 5-Hydroxymethyluridine

Definition and Structural Characteristics of 5hmU

5-Hydroxymethyluridine (5hmU) is a naturally occurring pyrimidine nucleoside in which the methyl group of uridine is substituted with a hydroxymethyl group (–CH₂OH). This modification occurs at the 5-position of the uracil base, yielding the chemical structure 5-(hydroxymethyl)uracil when in the nucleobase form. The ribose sugar attaches via an N-glycosidic bond to the N1 position, forming the complete nucleoside. Its molecular formula is C₁₀H₁₄N₂O₇, with a molecular weight of 274.23 g/mol [5].

Structurally, 5hmU exhibits tautomeric versatility, existing predominantly in the keto form (5-hydroxymethyluracil) but capable of shifting to the enol form under specific conditions. The hydroxymethyl group significantly alters biophysical properties:

  • Hydrogen-bonding capacity: The –CH₂OH group acts as both a hydrogen bond donor and acceptor, enabling non-canonical base-pairing interactions.
  • Steric effects: The bulkier hydroxymethyl group increases steric occupancy compared to thymidine’s methyl group, potentially distorting DNA helix geometry.
  • Hydrophilicity: The hydroxyl group enhances water solubility and alters electrostatic potential [3] [6].

Table 1: Structural Comparison of Uridine and 5-Hydroxymethyluridine

PropertyUridine5-Hydroxymethyluridine
Modification PositionUnmodified C5C5 hydroxymethylation
Functional Group–H–CH₂OH
Hydrogen BondingAcceptor onlyDonor & Acceptor
Molecular FormulaC₉H₁₂N₂O₆C₁₀H₁₄N₂O₇
Impact on Duplex StabilityStandard B-DNAVariable (context-dependent)

Historical Discovery and Evolutionary Significance

The discovery of 5hmU traces back to bacteriophage genomics in the 1960s. Kallen et al. (1962) first identified it in Bacillus subtilis phage SP8, where it entirely replaces thymidine in genomic DNA. This was confirmed via chromatographic analysis and UV spectroscopy after deamination of 5-hydroxymethylcytosine (5hmC) [6]. Subsequent studies revealed its prevalence in related phages (SPO1, Φe, H1), suggesting an evolutionary strategy for host resistance: phages evade bacterial restriction enzymes by substituting thymine with 5hmU, which is often glucosylated to block endonuclease activity [6].

In 1973, Rae documented 5hmU in eukaryotes, specifically dinoflagellates (Gyrodinium cohnii), where it replaces 37% of thymidine. This discovery resolved discrepancies in earlier base composition analyses of dinoflagellate DNA [1] [8]. Later, Borst’s group (1991) detected 5hmU and its derivative base J (β-glucosylated 5hmU) in trypanosomes (Trypanosoma brucei), linking it to epigenetic regulation in kinetoplastid parasites [9].

Evolutionarily, 5hmU demonstrates convergent functionality:

  • Viral defense: Phages utilize 5hmU to circumvent bacterial restriction-modification systems.
  • Epigenetic innovation: Kinetoplastids and dinoflagellates independently co-opted 5hmU for gene regulation despite diverging from metazoans over 1 billion years ago [6] [9].

Table 2: Key Milestones in 5hmU Research

YearDiscoveryOrganismSignificance
1962First identification as thymidine replacementBacillus subtilis phage SP8Revealed phage evasion of host restriction enzymes
1973Detection in eukaryotic DNAGyrodinium cohniiChallenged dogma of conserved nucleic acid bases
1991Association with base J in trypanosomesTrypanosoma bruceiLinked to epigenetic transcriptional control
2014Potential enzymatic generation by TET proteinsMouse embryonic stem cellsSuggested role in active DNA demethylation

Biological Relevance in Nucleic Acid Modifications

Phage Genomics and Host Evasion

In SPO1-like phages, 5hmU biosynthesis occurs at the nucleotide level. Phage-encoded enzymes convert deoxyuridine monophosphate (dUMP) to 5-hydroxymethyl-dUMP (5hm-dUMP), which is phosphorylated to 5hm-dUTP and incorporated into DNA during replication. Concurrently, phage thymidylate synthase and nucleotidases deplete thymine nucleotide pools, ensuring exclusive 5hmU utilization [6]. This strategy provides dual advantages:

  • Physical blockage of restriction endonucleases via steric hindrance.
  • Chemical resistance through glucosylation of the hydroxymethyl group [6].

Dinoflagellate Chromatin Organization

Dinoflagellates exhibit extraordinary 5hmU abundance (12–68% thymidine replacement). LC-MS/MS quantitation confirms species-specific variation: Amphidinium carterae (44.6% of dT), Crypthecodinium cohnii (29.0%), and Symbiodinium spp. (22.2%) [1]. This modification coexists with permanently condensed liquid crystalline chromosomes (LCCs) packaged by viral-derived proteins (DVNPs) instead of histones. Genome-wide mapping in Breviolum minutum reveals:

  • Spatial enrichment: 5hmU accumulates at boundaries between unidirectional gene arrays and repetitive elements.
  • Chromatin effects: Correlates with reduced chromatin accessibility, suggesting roles in domain insulation [8].Functional studies show that inhibiting 5hmU synthesis upregulates transposon transcription, supporting its role in transposable element silencing [1].

Kinetoplastid Epigenetics and Base J

In Leishmania and Trypanosoma, 5hmU serves as the intermediate in base J biosynthesis. Thymidine hydroxylases (JBP1/JBP2) convert thymidine to 5hmU, which is then glucosylated to form base J [9]. Genome-wide mapping via chemical tagging shows:

  • Genomic distribution: 5hmU and base J co-localize at telomeres and strand-switch regions (SSRs) between polycistronic gene clusters.
  • Transcriptional roles: Base J terminates RNA polymerase II transcription, while 5hmU itself may regulate chromatin accessibility [9] [7].

Mammalian DNA Repair and Demethylation

Though rare in mammals, 5hmU arises through:

  • Oxidative damage: Hydroxyl radical attack on thymine.
  • Enzymatic pathways: Deamination of 5-hydroxymethylcytosine (5hmC) by AID/APOBEC enzymes during active DNA demethylation [4] [7].Eukaryotic cells deploy specific glycosylases (e.g., SMUG1, TDG) to excise 5hmU from 5hmU:G mispairs, preventing C→T transition mutations. E. coli also employs MutM, Nei, and Nth glycosylases for this purpose [4].

Table 3: Biological Functions of 5hmU Across Organisms

Organism Type5hmU AbundancePrimary FunctionMolecular Mechanism
Bacteriophages100% thymidine replacementHost defense evasionSteric blocking of restriction endonucleases
Dinoflagellates12–68% of thymidineTransposon silencing & chromatin organizationBoundary element at gene array junctions
Kinetoplastids~0.01% of thymidinePrecursor to base JJBP-mediated hydroxylation; transcriptional termination
MammalsTrace levels (DNA damage)Demethylation intermediate & mutagenic lesionAID/APOBEC deamination; BER repair by SMUG1

Emerging Perspectives

Recent studies propose dual identities for 5hmU: as a DNA damage product and an epigenetic regulator. In mouse embryonic stem cells, TET enzymes may generate 5hmU directly, though this remains controversial [6] [7]. Chemical mapping technologies (e.g., KRuO₄-based tagging) now enable base-resolution detection, opening avenues for elucidating its context-specific functions [9] [10].

Listed Compounds: 5-Hydroxymethyluridine, Uridine, Base J, 5-Hydroxymethyluracil, Thymidine, 5-Formyluracil, 5-Hydroxymethylcytosine.

Properties

CAS Number

30414-00-7

Product Name

5-Hydroxymethyluridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

Molecular Formula

C10H14N2O7

Molecular Weight

274.23 g/mol

InChI

InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6-,7-,9-/m1/s1

InChI Key

VQAJJNQKTRZJIQ-JXOAFFINSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO

Synonyms

5-hydroxymethyluridine

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO

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